molecular formula C10H8F4O B13418732 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde CAS No. 376641-14-4

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde

Cat. No.: B13418732
CAS No.: 376641-14-4
M. Wt: 220.16 g/mol
InChI Key: SZUIIWWCWXDJAP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated intermediates and selective reactions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aldehydes and phenyl derivatives, such as:

Uniqueness

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

376641-14-4

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-6H,2-3H2

InChI Key

SZUIIWWCWXDJAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC=O)C(F)(F)F

Origin of Product

United States

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